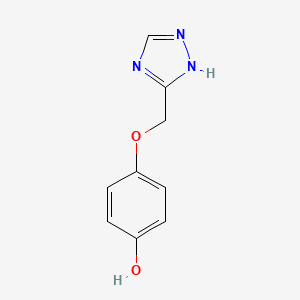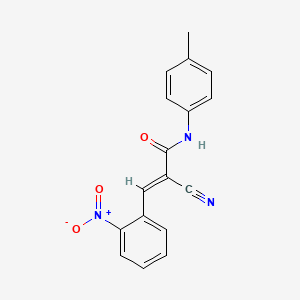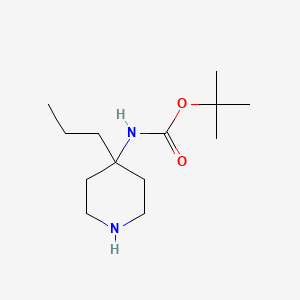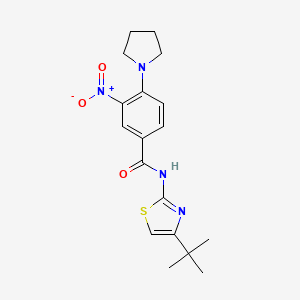![molecular formula C18H19NO4S B2757213 methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327179-55-4](/img/structure/B2757213.png)
methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide linkage. The acrylate part could be introduced through a reaction with a methyl acrylate .Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation, or overlapping p-orbitals, across the molecule due to the presence of the phenyl rings and the acrylate group. This conjugation can have significant effects on the compound’s chemical properties, including its reactivity and the wavelengths of light it absorbs .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group could act as a base or a nucleophile, reacting with acids or electrophiles respectively. The sulfonyl group could potentially be reduced to a sulfide. The acrylate group could participate in addition reactions, such as the Michael addition or conjugate addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of conjugation, the presence of polar functional groups, and its overall size and shape would all influence properties like its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Photochromic Properties and Polymer Synthesis
Researchers have synthesized methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents. These monomers were used to prepare homopolymers and copolymers, which showed photochromic properties. This was evident from the trans–cis isomerization of the side chain azobenzene fragments induced by illumination with unpolarized and polarized light. The materials, tested in the form of thin films deposited onto glass, demonstrated reversible isomerization in repeated illumination cycles, showcasing potential applications in optical data storage and photonic devices (Ortyl, Janik, & Kucharski, 2002).
Metal Ion Binding and Removal
Novel water-soluble acryloylmorpholine copolymers were synthesized and characterized for their metal binding properties. These polymers, containing tertiary amino, amide, and sulfonic acid groups, were investigated as polychelatogens using the liquid-phase polymer-based retention technique. The study highlighted the polymers' potential in selectively binding and removing metal ions such as Ag(I), Cu(II), Co(II), and others, indicating their applicability in water purification and metal recovery processes (Rivas, Maureira, & Geckeler, 2006).
Polymerization Techniques and Copolymer Synthesis
The reversible addition fragmentation chain transfer (RAFT) polymerization technique was utilized to prepare well-defined homopolymers and block copolymers of 2-acrylamido-2-methylpropane sulfonic acid (AMPS®) and comonomers. This study explored the synthesis of multiblock core cross-linked star copolymers, demonstrating the RAFT polymerization's efficiency in producing polymers with low dispersities and potential applications in various industrial domains (Bray, Peltier, Kim, Mastrangelo, & Perrier, 2017).
Functionalized Polymer Applications
The synthesis of smart interpenetrating terpolymer network hydrogels through the grafting of starch and the strategic inclusion of sulfonic acid-based monomers was achieved. These hydrogels exhibited excellent physicochemical properties and recyclability. The optimized hydrogel was used for the removal of metal ions and dyes, highlighting its potential in environmental remediation and water treatment applications (Singha, Dutta, Mahapatra, Roy, Mitra, Deb, & Chattopadhyay, 2019).
Mechanism of Action
Future Directions
The potential applications and future directions for research on this compound would depend on its specific properties. For example, if it has interesting optical properties, it might be studied for use in dyes or sensors. If it has biological activity, it could be studied as a potential pharmaceutical .
Properties
IUPAC Name |
methyl (Z)-3-(4-methylanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-4-8-15(9-5-13)19-12-17(18(20)23-3)24(21,22)16-10-6-14(2)7-11-16/h4-12,19H,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPCIBHUNJMKHY-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B2757131.png)
![N-(2-fluorophenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2757132.png)
![2-Chloro-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]propanamide](/img/structure/B2757133.png)




![3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2757139.png)


![6-(3-bromophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2757143.png)
![N-(2-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2757146.png)

![3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2757151.png)
